Home > Products > Screening Compounds P58680 > (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone - 1358267-20-5

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Catalog Number: EVT-2920175
CAS Number: 1358267-20-5
Molecular Formula: C20H16Cl2FN3O
Molecular Weight: 404.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

Compound Description: (5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c) is a novel compound synthesized and evaluated for its anticonvulsant activity. The compound showed significant potency in the maximal electroshock (MES) test with an ED50 value of 6.20 mg/kg (oral/rat) and a protective index (PI = ED50/TD50) value of >48.38. This PI value was found to be higher than that of the reference drug phenytoin. Further investigation into the mechanism of action of 5c revealed its influence on sodium channels in vitro.

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives (10a-j)

Compound Description: A series of novel 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives (10a-j) were synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria, including Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Some compounds in this series, notably those containing 4-methylphenyl (10b), 4-methoxyphenyl (10c), 4-chlorophenyl (10d), and 4-dichlorophenyl (10f) moieties, demonstrated significant antibacterial activity comparable to or exceeding that of the standard drugs Streptomycin and Neomycin.

(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5)

Compound Description: (Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) was identified as a lead compound in a study investigating dichlorophenylacrylonitriles as potential anti-cancer agents. This compound exhibited significant growth inhibition (GI50) against the MCF-7 breast cancer cell line with a value of 0.56 ± 0.03 μM and displayed 260-fold selectivity for this cell line compared to other cancer cell lines.

(Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6)

Compound Description: (Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) emerged as another lead compound from the study on dichlorophenylacrylonitriles. This compound exhibited a GI50 of 0.127 ± 0.04 μM against the MCF-7 breast cancer cell line and showed notable selectivity for this cell line.

Overview

The compound (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. This compound is characterized by a complex structure featuring a quinoline core, which is substituted with a dichlorophenyl group, a fluorine atom, and a pyrrolidinyl group. Its unique structural attributes make it a subject of interest in medicinal chemistry and pharmacology, particularly for its potential therapeutic applications against various diseases.

Source and Classification

This compound can be classified as a quinoline derivative, which is known for its diverse biological activities. The presence of the dichlorophenyl and pyrrolidinyl groups enhances its lipophilicity and biological interactions, making it relevant in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves several multi-step organic reactions:

  1. Formation of the Quinoline Core: The quinoline structure can be synthesized through methods such as the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.
  2. Introduction of Substituents: The dichlorophenyl group is introduced via Friedel-Crafts acylation using 3,4-dichlorobenzoyl chloride with aluminum chloride as a catalyst. The fluorine atom can be added through electrophilic aromatic substitution.
  3. Attachment of the Pyrrolidinyl Group: This step often involves nucleophilic substitution where pyrrolidine reacts with an appropriate precursor to form the final product.

In industrial settings, automated reactors and continuous flow systems may be employed to optimize yield and purity while controlling reaction conditions such as temperature and pressure .

Molecular Structure Analysis

Structure Data

The molecular formula for (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is C20H16Cl2FN3O, with a molecular weight of 404.3 g/mol. The compound's structure includes:

  • A quinoline core
  • A dichlorophenyl substituent
  • A fluorine atom at the 6-position
  • A pyrrolidinyl group attached to the methanone functional group

The structural complexity contributes to its potential biological activities .

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions:

  1. Oxidation: This may introduce additional functional groups or modify existing ones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can alter oxidation states or remove substituents.
  3. Substitution Reactions: Electrophilic aromatic substitution may occur with halogens or nucleophiles under suitable conditions .
Mechanism of Action

Process and Data

The mechanism of action for (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been noted to inhibit the activity of Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC), leading to downstream effects on pathways such as AKT and ERK.

This inhibition results in decreased cell growth and division, along with alterations in gene expression due to HDAC inhibition, making it a candidate for therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as density or boiling point are not readily available, the following data is noted:

  • Molecular Formula: C20H16Cl2FN3O
  • Molecular Weight: 404.3 g/mol

These properties contribute to understanding the compound's behavior in biological systems and its interactions with other substances .

Applications

Scientific Uses

The compound has diverse applications across several fields:

  1. Medicinal Chemistry: It is investigated for potential therapeutic properties against cancer and infectious diseases due to its ability to modulate biological pathways.
  2. Biological Research: It serves as a tool for studying interactions with biological macromolecules, aiding in understanding cellular mechanisms.
  3. Industrial Applications: In chemical engineering and material science, this compound may be utilized for developing new materials or catalysis processes due to its unique properties .

Properties

CAS Number

1358267-20-5

Product Name

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

IUPAC Name

[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C20H16Cl2FN3O

Molecular Weight

404.27

InChI

InChI=1S/C20H16Cl2FN3O/c21-16-5-4-13(10-17(16)22)25-19-14-9-12(23)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)

InChI Key

GAMNFHBFFWSBGV-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.